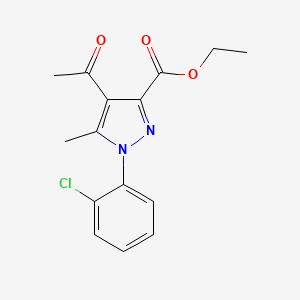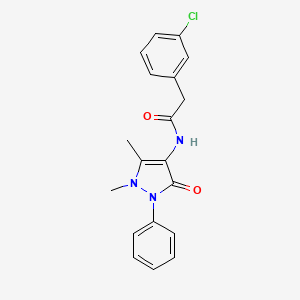![molecular formula C19H22N2O B13374636 (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B13374636.png)
(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethylidene-1-azabicyclo[222]oct-2-yl)(4-quinolinyl)methanol is a complex organic compound featuring a bicyclic structure with a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through palladium-catalyzed reactions or other stereoselective methodologies . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and understanding molecular mechanisms .
Medicine
In medicine, (5-Ethylidene-1-azabicyclo[22Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions, these compounds share structural similarities with (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol.
Uniqueness
What sets this compound apart is its combination of a bicyclic structure with a quinoline moiety. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(S)-[(4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,14,18-19,22H,8,10-12H2,1H3/b13-2+/t14-,18?,19-/m0/s1 |
Clé InChI |
TWRIMOCPODQOBZ-MVDGBRQDSA-N |
SMILES isomérique |
C/C=C/1\CN2CC[C@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O |
SMILES canonique |
CC=C1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)

![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374579.png)

![Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B13374590.png)
![5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13374593.png)
![5-({2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}amino)-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374598.png)
![1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13374605.png)


![ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B13374621.png)
![N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide](/img/structure/B13374628.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374629.png)
